N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their potential use as therapeutic agents in various medical conditions. The structure of this compound includes a piperazine ring substituted with a 2-methoxyphenyl group and a phenylpropanamide moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . These properties play a crucial role in determining the bioavailability of the compound . The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the contraction of smooth muscles in various parts of the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . The compound binds to the catalytic active site (CAS) of AChE, forming a hydrogen bond with the hydroxyl group of Tyr121 .
Cellular Effects
The compound has shown neuroprotective potential in in vivo studies . It has been observed to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates neurotoxic effects by lowering AChE activity and preventing lipid peroxidation and protein damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AChE. By binding to the CAS of AChE, it inhibits the enzyme’s activity, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has shown long-term neuroprotective effects. Over a period of 6 weeks, treatment with the compound improved rats’ performance in behavioral tests and lowered AChE activity .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied at different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate phenylpropanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in conditions like anxiety, depression, and hypertension due to its interaction with adrenergic and serotonergic receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylpropanamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-27-21-10-6-5-9-20(21)25-17-15-24(16-18-25)14-13-23-22(26)12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYTGZBTPBMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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